6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione 6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16808604
InChI: InChI=1S/C16H15BrN2O2/c1-18(2)8-9-19-15(20)11-5-3-4-10-13(17)7-6-12(14(10)11)16(19)21/h3-7H,8-9H2,1-2H3
SMILES:
Molecular Formula: C16H15BrN2O2
Molecular Weight: 347.21 g/mol

6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione

CAS No.:

Cat. No.: VC16808604

Molecular Formula: C16H15BrN2O2

Molecular Weight: 347.21 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione -

Specification

Molecular Formula C16H15BrN2O2
Molecular Weight 347.21 g/mol
IUPAC Name 6-bromo-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C16H15BrN2O2/c1-18(2)8-9-19-15(20)11-5-3-4-10-13(17)7-6-12(14(10)11)16(19)21/h3-7H,8-9H2,1-2H3
Standard InChI Key MODSUWWQETUFGJ-UHFFFAOYSA-N
Canonical SMILES CN(C)CCN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O

Introduction

6-Bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family, which is characterized by a fused bicyclic structure. This compound features a bromine atom and a dimethylaminoethyl group attached to the isoquinoline core, contributing to its unique chemical properties and potential applications in various fields of research and industry.

Synthesis and Chemical Reactions

The synthesis of 6-Bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves multiple steps, requiring careful control of reaction conditions such as temperature and solvent choice to achieve high yields and purity. The compound's versatility in synthetic organic chemistry allows for the creation of new derivatives with tailored properties.

Comparison with Analogous Compounds

Compound NameStructural FeaturesUnique Characteristics
6-Chloro-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dioneChlorine atom instead of bromineDifferent reactivity profile due to chlorine's electronegativity
6-Fluoro-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dioneFluorine atom instead of bromineEnhanced lipophilicity affecting bioavailability
6-Iodo-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dioneIodine atom instead of bromineLarger atomic size may influence steric interactions
6-Bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dioneBromine atomDistinct chemical reactivity and biological interactions

Storage and Handling

This compound should be stored in a sealed container at a temperature range of 2-8°C to maintain its stability. Handling requires caution due to potential chemical hazards, and appropriate safety measures should be taken.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator